2-(2-Methylpyridin-4-YL)propan-2-amine 2-(2-Methylpyridin-4-YL)propan-2-amine
Brand Name: Vulcanchem
CAS No.: 566158-79-0
VCID: VC8469593
InChI: InChI=1S/C9H14N2/c1-7-6-8(4-5-11-7)9(2,3)10/h4-6H,10H2,1-3H3
SMILES: CC1=NC=CC(=C1)C(C)(C)N
Molecular Formula: C9H14N2
Molecular Weight: 150.22 g/mol

2-(2-Methylpyridin-4-YL)propan-2-amine

CAS No.: 566158-79-0

Cat. No.: VC8469593

Molecular Formula: C9H14N2

Molecular Weight: 150.22 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Methylpyridin-4-YL)propan-2-amine - 566158-79-0

Specification

CAS No. 566158-79-0
Molecular Formula C9H14N2
Molecular Weight 150.22 g/mol
IUPAC Name 2-(2-methylpyridin-4-yl)propan-2-amine
Standard InChI InChI=1S/C9H14N2/c1-7-6-8(4-5-11-7)9(2,3)10/h4-6H,10H2,1-3H3
Standard InChI Key WKLAAQDDNJCIMM-UHFFFAOYSA-N
SMILES CC1=NC=CC(=C1)C(C)(C)N
Canonical SMILES CC1=NC=CC(=C1)C(C)(C)N

Introduction

Chemical Identification and Nomenclature

Systematic Naming and Molecular Formula

The compound is systematically named 2-(2-methylpyridin-4-yl)propan-2-amine, reflecting its substitution pattern on the pyridine ring and the tertiary amine group. Its molecular formula is C9H14N2\text{C}_9\text{H}_{14}\text{N}_2, corresponding to a molecular weight of 150.22 g/mol . The pyridine ring is substituted with a methyl group at position 2 and a propan-2-amine group at position 4, creating a planar aromatic system fused to a branched aliphatic amine .

Structural Depiction and Stereochemical Considerations

The molecule’s structure combines a pyridine ring (aromatic C5H4N\text{C}_5\text{H}_4\text{N}) with a 2-methyl substituent and a 4-position propan-2-amine group ((CH3)2CNH2(\text{CH}_3)_2\text{C}-\text{NH}_2). Computational descriptors, such as the SMILES string CC(C)(C)Nc1ccncc1C\text{CC(C)(C)Nc1ccncc1C}, highlight the connectivity of the tertiary amine to the pyridine’s 4-carbon . Stereochemical analysis reveals no chiral centers due to the symmetry of the propan-2-amine moiety, though conformational flexibility exists in the amine’s orientation relative to the pyridine plane .

Synthetic Methodologies and Reaction Pathways

Reductive Amination Strategies

A plausible route to synthesize 2-(2-methylpyridin-4-yl)propan-2-amine involves reductive amination of 4-acetyl-2-methylpyridine. Reacting this ketone with ammonia under hydrogenation conditions (e.g., H2\text{H}_2, Raney Ni) would yield the tertiary amine. This method parallels the synthesis of analogous pyridinylpropan-2-amine derivatives documented in imidazo[1,2-a]pyridine syntheses . For instance, describes multi-component reactions using TosOH and 2-isocyano-2,4,4-trimethylpentane, though adaptations for direct amine formation remain unexplored.

Nucleophilic Substitution and Coupling Approaches

Physicochemical Properties and Analytical Data

Solubility and Stability

The compound’s solubility is expected to follow trends for tertiary amines: moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water. Stability under ambient conditions is likely high, though oxidation of the amine group may occur over prolonged storage .

Applications in Pharmaceutical and Materials Chemistry

Role as a Pharmacological Intermediate

2-(2-Methylpyridin-4-yl)propan-2-amine serves as a precursor in synthesizing imidazo[1,2-a]pyridine derivatives, a class of compounds with demonstrated antiviral and anticancer activity . For instance, details its use in forming tricyclic structures via condensation with aldehydes, highlighting its versatility in constructing nitrogen-rich heterocycles.

Ligand Design in Coordination Chemistry

The tertiary amine’s lone pair and pyridine’s π-system make this compound a candidate for metal-organic frameworks (MOFs) and catalyst ligands. Similar amines have been employed to stabilize transition metals (e.g., Cu, Pd) in cross-coupling reactions, though specific studies on this derivative are lacking .

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